4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
The compound 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule that combines a phenolic structure with a piperidine ring and a tartaric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, amine, and ketone are reacted under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Phenolic Coupling: The phenolic group is coupled to the piperidine ring through a Friedel-Crafts alkylation reaction.
Tartaric Acid Addition: The final step involves the addition of tartaric acid to the compound, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Esterification: The tartaric acid moiety can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like benzyl halides, alkyl halides, or acyl chlorides.
Esterification: Reagents like alcohols and acid catalysts.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Esterification: Esters of tartaric acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study the interactions between phenolic compounds and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it useful in studying protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its phenolic and piperidine moieties suggest that it could interact with various biological targets, such as enzymes and receptors, making it a potential therapeutic agent for conditions like pain, inflammation, and neurological disorders.
Industry
In industry, the compound can be used as an additive in materials science. Its phenolic structure can provide antioxidant properties, making it useful in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The tartaric acid moiety can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
- (2R,3R)-2,3-dihydroxybutanedioic acid
- 4-benzylpiperidine
- Phenol
Uniqueness
The uniqueness of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid lies in its combination of functional groups The presence of both a phenolic group and a piperidine ring allows for diverse interactions with biological targets, while the tartaric acid moiety adds additional functionality
Properties
Molecular Formula |
C46H60N2O10 |
---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,21-;1-,2-/m001/s1 |
InChI Key |
DMPRDSPPYMZQBT-NPSBFUNMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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